5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1697711-03-7) is a bicyclic heterocyclic compound featuring a fused triazole and pyrimidine ring system. Its molecular formula is C₉H₁₆N₄ (molecular weight: 180.25 g/mol).
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5,7-diethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H16N4/c1-3-7-5-8(4-2)13-9(12-7)10-6-11-13/h6-8H,3-5H2,1-2H3,(H,10,11,12) |
InChI Key |
IYZGNFQGKRKXKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(N2C(=NC=N2)N1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate to form the intermediate, which is then cyclized to produce the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Triazolopyrimidine derivatives are highly tunable due to substitutions at positions 5, 7, and 2. Key structural analogs include:
Key Observations :
- Lipophilicity : Ethyl groups (logP ~2.5) increase lipophilicity compared to methyl (-CH₃) but less than phenyl (-Ph) or trifluoromethyl (-CF₃) groups, affecting bioavailability and membrane permeability .
- Electron Effects : Electron-withdrawing groups (e.g., -CF₃) enhance stability in energetic materials, while electron-donating groups (e.g., -NH₂) improve reactivity in synthetic intermediates .
Anticancer Activity
- 5-Methyl-7-phenyl derivatives (e.g., compound 8q in ) exhibit potent antiproliferative activity (IC₅₀: 83 nM) by inhibiting tubulin polymerization and inducing G2/M cell cycle arrest .
- 7-Anilino derivatives (e.g., compounds 7a–ad) show moderate activity (IC₅₀: 100–500 nM) against A549 and Jurkat cells, independent of 3′,4′,5′-trimethoxyanilino moieties .
Herbicidal Activity
Physicochemical Properties
| Property | 5,7-Diethyl-triazolopyrimidine | 5-Methyl-7-phenyl Analog | 5,7-Bis(trifluoromethyl) Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 180.25 | 238.28 | 314.17 |
| logP (Predicted) | ~2.5 | ~3.1 | ~3.8 |
| Solubility (Water) | Low | Very Low | Insoluble |
| Thermal Stability | Moderate | High | Very High |
Biological Activity
5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and pyrimidine rings. Various methodologies have been reported for its synthesis, often utilizing cyclization reactions involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Antimicrobial Activity
Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit bacterial growth by interfering with cell wall synthesis and other critical metabolic pathways. In vitro assays demonstrated effective antibacterial activity against various strains of bacteria.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. The compound has been found to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and the modulation of cell cycle regulators. A notable study reported its efficacy against specific cancer cell lines with minimal cytotoxicity to normal cells.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound. It has been suggested that this compound stabilizes microtubules and may serve as a therapeutic candidate for neurodegenerative diseases like Alzheimer's disease. The mechanism involves interaction with tubulin heterodimers at specific binding sites that modulate microtubule dynamics.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazolo[1,5-a]pyrimidines demonstrated that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5,7-Diethyl-4H... | 32 | Staphylococcus aureus |
| 5,7-Diethyl-4H... | 64 | Escherichia coli |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with 5,7-Diethyl-4H... resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after exposure to the compound.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of triazolo[1,5-a]pyrimidines is highly dependent on their structural features. Substituents at the 5 and 7 positions significantly influence their potency and selectivity for biological targets. Computational studies have facilitated the understanding of these relationships by modeling interactions at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
